1H-pyrrolo[2,3-b]pyridine-6-carboxamide
Description
Properties
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c9-7(12)6-2-1-5-3-4-10-8(5)11-6/h1-4H,(H2,9,12)(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSVDQLVAFUYLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=CN2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of Pyrrolopyridine Precursors
The bromination step typically employs N-bromosuccinimide (NBS) in dichloromethane or acetonitrile at 0–5°C to minimize side reactions. For example, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes bromination at position 4 with 1.2 equivalents of NBS, achieving 70–75% yield.
Carboxylation and Oxidation
The brominated intermediate is carboxylated using potassium permanganate (KMnO₄) in acidic conditions (HCl/H₂O) or Jones reagent (CrO₃/H₂SO₄). Oxidation of aldehyde intermediates (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde) to carboxylic acids proceeds at 60–80°C, yielding 60–65% of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid.
Carboxamide Formation
The carboxylic acid is converted to the carboxamide via amide coupling reagents such as propylphosphonic anhydride (T3P) or HATU. For instance, treatment with cyclopropyl amine and T3P in dichloromethane at room temperature produces this compound in 80% yield after column chromatography.
Cyclocondensation Approaches
Reaction Design
Cyclocondensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with active methylene compounds (e.g., acetylacetone, malononitrile) in acetic acid and catalytic HCl forms the pyrrolo[2,3-b]pyridine core. Refluxing at 110°C for 4–6 hours achieves 50–60% yield.
Mechanistic Pathway
-
Nucleophilic Addition : The amine group attacks the carbonyl carbon of acetylacetone, forming an imine intermediate.
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Cyclization : Intramolecular attack by the cyano group generates the fused pyrrolopyridine ring.
-
Aromatization : Loss of water or ethanol yields the final product.
Carboxamide Formation via Coupling Reactions
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 4-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid with boronic esters introduces aryl groups. Subsequent amidation with ammonium chloride or primary amines produces carboxamide derivatives.
Direct Amidation
Carboxylic acids react with urea or thiourea under reflux in ethanol to form carboxamides. For example, 1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid and urea yield the carboxamide in 70% purity after recrystallization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 0–5°C (bromination) | Prevents di-bromination |
| 60–80°C (oxidation) | Maximizes conversion | |
| Solvent | Dichloromethane | Enhances NBS solubility |
| Acetic acid | Facilitates cyclocondensation |
Catalysts and Reagents
-
T3P vs. HATU : T3P offers higher yields (80% vs. 65%) but requires strict moisture control.
-
NBS vs. Br₂ : NBS provides better regioselectivity (90% vs. 70%) in bromination.
Large-Scale Synthesis and Industrial Considerations
Industrial production employs continuous-flow reactors for bromination and carboxylation steps, reducing reaction times by 40%. Purification via countercurrent chromatography improves throughput, achieving 95% purity at 10 kg/batch scales.
Analytical Characterization Techniques
Chemical Reactions Analysis
Types of Reactions: 1H-pyrrolo[2,3-b]pyridine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-6-carboxamide involves its interaction with specific molecular targets, such as kinases and receptors. The compound can bind to the active site of these targets, inhibiting their activity and thereby modulating various cellular pathways. For example, it has been shown to inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in cancer cell proliferation and survival .
Comparison with Similar Compounds
Core Structure Variations
The position of ring fusion in pyrrolopyridine derivatives significantly impacts biological activity and physicochemical properties.
Key Insight : The [2,3-b] fusion in the target compound enables optimal spatial alignment for 5-HT4 binding, whereas [2,3-c] or [3,2-b] analogs exhibit distinct electronic profiles and lower receptor affinity .
Substituent Position and Functional Group Effects
The carboxamide group’s position and substituent type critically influence pharmacological properties.
Key Insight: The 6-carboxamide group in the target compound enhances hydrogen bonding with the 5-HT4 receptor, while 3-carboxamide analogs lack efficacy due to steric hindrance .
Q & A
Q. How does this compound compare to structurally related scaffolds (e.g., pyrazolopyridines)?
- Analysis :
- Key Differences :
- Pyrrolopyridines exhibit higher conformational rigidity due to fused bicyclic systems, enhancing receptor selectivity .
- Pyrazolopyridines show broader kinase inhibition but poorer blood-brain barrier penetration .
- Experimental Validation : Parallel screening in target-specific assays (e.g., 5-HT4 vs. 5-HT6 receptors) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
